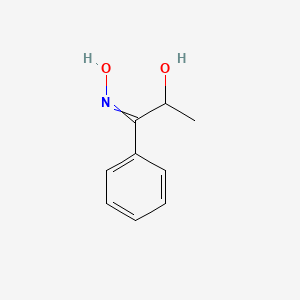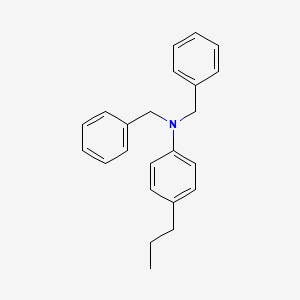![molecular formula C26H23NSi B14364041 1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine CAS No. 90235-47-5](/img/structure/B14364041.png)
1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine is a chemical compound known for its unique structure and properties It features a pyrrolidine ring attached to a buta-1,3-diyn-1-yl chain, which is further substituted with a triphenylsilyl group
Métodos De Preparación
The synthesis of 1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine typically involves the coupling of a pyrrolidine derivative with a buta-1,3-diyn-1-yl intermediate. One common method includes the use of organometallic reagents such as aryllithium or Grignard reagents to facilitate the coupling reaction . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates and the final product.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organometallic chemistry and careful control of reaction conditions are crucial for scaling up the production.
Análisis De Reacciones Químicas
1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The triphenylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can introduce a variety of functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which 1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine exerts its effects is primarily related to its ability to participate in various chemical reactions. The presence of the triphenylsilyl group and the buta-1,3-diyn-1-yl chain allows for extensive conjugation and electron delocalization, which can influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar compounds to 1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine include:
1,4-Bis(trimethylsilyl)-1,3-butadiyne: This compound features a similar butadiyne structure but with trimethylsilyl groups instead of triphenylsilyl groups.
(Triphenylsilyl)acetylene: Another related compound, which has a simpler structure with an acetylene group substituted with a triphenylsilyl group.
Propiedades
Número CAS |
90235-47-5 |
|---|---|
Fórmula molecular |
C26H23NSi |
Peso molecular |
377.6 g/mol |
Nombre IUPAC |
triphenyl(4-pyrrolidin-1-ylbuta-1,3-diynyl)silane |
InChI |
InChI=1S/C26H23NSi/c1-4-14-24(15-5-1)28(25-16-6-2-7-17-25,26-18-8-3-9-19-26)23-13-12-22-27-20-10-11-21-27/h1-9,14-19H,10-11,20-21H2 |
Clave InChI |
PXJBQZLGEXWTRB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C#CC#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


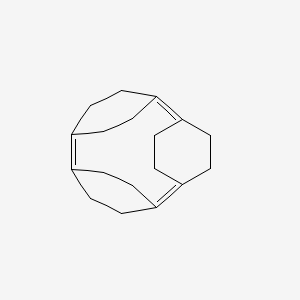
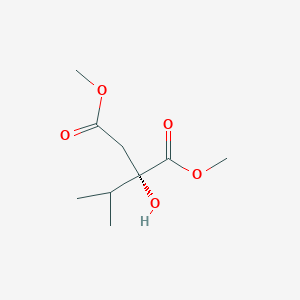

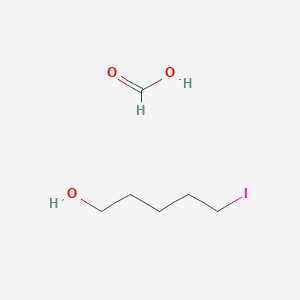
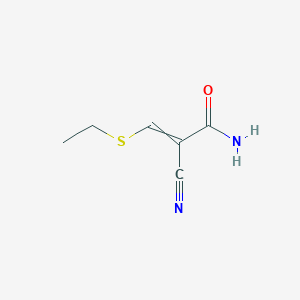
![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)
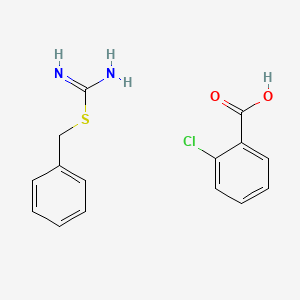
![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol](/img/structure/B14364040.png)
